

An In-depth Technical Guide to HO-Peg5-CH2cooh: Structure, Synthesis, and Applications

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Compound of Interest		
Compound Name:	HO-Peg5-CH2cooh	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **HO-Peg5-CH2cooh**, a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

HO-Peg5-CH2cooh, systematically named 2-[2-[2-[2-(2-

hydroxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a polyethylene glycol (PEG) derivative.[1][2] Its structure is characterized by a five-unit PEG chain, providing a hydrophilic and flexible spacer, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][3] This bifunctional nature allows for sequential or orthogonal conjugation to different molecules.

Chemical Structure:

The key physicochemical properties of **HO-Peg5-CH2cooh** are summarized in the table below.



Property	Value	Reference
CAS Number	52026-48-9	[1]
Molecular Formula	C12H24O8	
Molecular Weight	296.31 g/mol	-
IUPAC Name	2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid	
Synonyms	Hydroxy-PEG5-acetic acid, 17- Hydroxy-3,6,9,12,15- pentaoxaheptadecanoic acid	_
Physical Form	Liquid	-
Purity	≥95%	-
Storage Conditions	2-8°C, sealed in a dry environment	_

Synthesis Methodologies

The synthesis of **HO-Peg5-CH2cooh** can be approached through several routes, primarily involving the functionalization of a pre-formed PEG chain. A common strategy involves the Williamson ether synthesis to construct the PEG backbone followed by selective oxidation of a terminal alcohol to a carboxylic acid.

A Generalized Synthetic Protocol:

A plausible and commonly employed synthetic route starts from hexaethylene glycol. This multi-step process involves protection of one terminal hydroxyl group, modification of the other terminus, and subsequent deprotection and oxidation.

Step 1: Monoprotection of Hexaethylene Glycol

• Reactants: Hexaethylene glycol and a suitable protecting group reagent (e.g., benzyl bromide or trityl chloride) in the presence of a base (e.g., sodium hydride).



- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Procedure: The base is added to a solution of hexaethylene glycol at 0°C, followed by the
 dropwise addition of the protecting group reagent. The reaction is stirred at room
 temperature until completion, monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the monoprotected hexaethylene glycol.

Step 2: Conversion of the Free Hydroxyl to an Acetic Acid Moiety

- Reactants: The monoprotected hexaethylene glycol and an oxidizing agent. A two-step
 process is often preferred for cleaner conversion. First, the alcohol is converted to a better
 leaving group (e.g., a tosylate or mesylate) by reacting with tosyl chloride or mesyl chloride
 in the presence of a base like pyridine. This is followed by nucleophilic substitution with a
 cyanide salt (e.g., sodium cyanide).
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO).
- Procedure: The tosylated intermediate is dissolved in DMSO, and sodium cyanide is added.
 The reaction is heated to ensure complete substitution.
- Work-up: The reaction mixture is cooled, diluted with water, and the nitrile product is extracted.

Step 3: Hydrolysis of the Nitrile

- Reactants: The nitrile intermediate and a strong acid (e.g., HCl) or base (e.g., NaOH).
- Solvent: Water or an alcohol/water mixture.
- Procedure: The nitrile is heated under reflux with the acid or base until hydrolysis to the carboxylic acid is complete.
- Work-up: The reaction is cooled, and the pH is adjusted to isolate the carboxylic acid product.



Step 4: Deprotection

- Reactants: The protected HO-Peg5-CH2cooh and a deprotecting agent. For a benzyl
 protecting group, this is typically achieved by catalytic hydrogenation (e.g., using H2 gas and
 a palladium on carbon catalyst).
- Solvent: An alcohol like ethanol or methanol.
- Procedure: The protected compound is dissolved in the solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere.
- Work-up: The catalyst is filtered off, and the solvent is evaporated to yield the final product,
 HO-Peg5-CH2cooh.

Purification: Throughout the synthesis, purification of intermediates is crucial and is typically performed using column chromatography on silica gel. The final product is also purified by chromatography to ensure high purity.

Applications in Research and Drug Development

HO-Peg5-CH2cooh is a versatile linker molecule with significant applications in the life sciences.

- PROTACs: This molecule is frequently used as a linker in the synthesis of PROTACs.
 PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
 The PEG spacer in HO-Peg5-CH2cooh provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective protein partners.
- Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a
 cytotoxic drug to an antibody. The hydrophilic nature of the PEG chain can improve the
 solubility and pharmacokinetic profile of the resulting ADC.
- Drug Delivery: As a component of larger drug delivery systems, such as nanoparticles or liposomes, HO-Peg5-CH2cooh can be used to attach targeting ligands to the surface of the delivery vehicle. The PEG chain also provides a "stealth" effect, reducing clearance by the immune system.



• Bioconjugation: More generally, the hydroxyl and carboxylic acid groups allow for the conjugation of a wide variety of biomolecules, including proteins, peptides, and nucleic acids.

Experimental Workflows and Signaling Pathways

The primary role of **HO-Peg5-CH2cooh** is as a structural linker, and as such, it does not directly participate in signaling pathways. However, it is a critical component in molecules designed to modulate these pathways. A key example is its use in PROTACs that target signaling proteins for degradation.

General Workflow for PROTAC Synthesis and Evaluation:

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using **HO-Peg5-CH2cooh** and its subsequent biological evaluation.



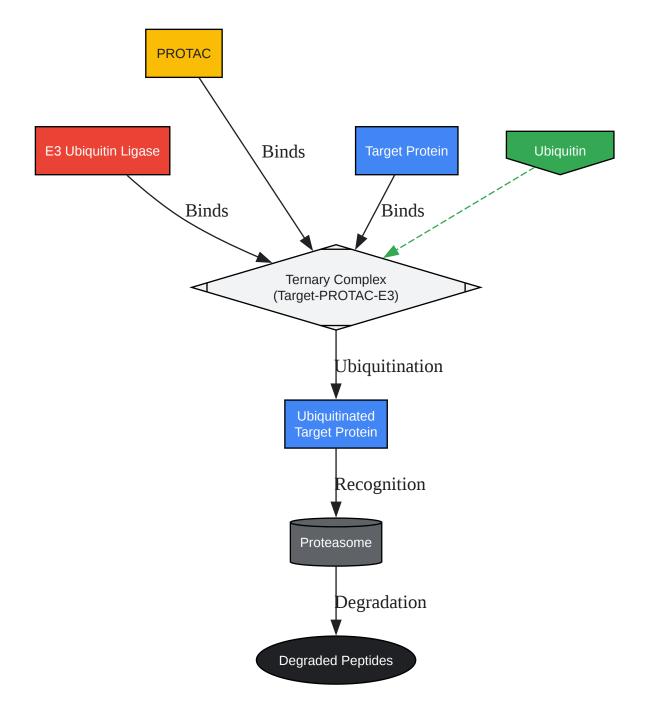
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Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC molecule utilizing a PEG linker.

Mechanism of Action for a PROTAC Utilizing **HO-Peg5-CH2cooh** as a Linker:



The diagram below illustrates the intracellular mechanism of action for a generic PROTAC.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In conclusion, **HO-Peg5-CH2cooh** is a well-defined and highly useful chemical tool for researchers in the fields of chemistry, biology, and medicine. Its defined length, hydrophilicity,



and bifunctional nature make it an ideal linker for constructing complex molecular architectures with therapeutic and research applications.

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